molecular formula C10H19NO2 B1477092 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-ol CAS No. 2097982-92-6

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-ol

Cat. No. B1477092
CAS RN: 2097982-92-6
M. Wt: 185.26 g/mol
InChI Key: XXDDHLXYEJICFD-UHFFFAOYSA-N
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Description

“2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-ol” is a chemical compound. It is related to the compound “6-ethoxy-3-azabicyclo[3.1.1]heptane”, which has a molecular weight of 141.21 .


Molecular Structure Analysis

The InChI code for “6-ethoxy-3-azabicyclo[3.1.1]heptane” is "1S/C8H15NO/c1-2-10-8-6-3-7(8)5-9-4-6/h6-9H,2-5H2,1H3" . This provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-ethoxy-3-azabicyclo[3.1.1]heptane” include a molecular weight of 141.21 . It is a liquid .

Scientific Research Applications

Selective Catalytic Oxidation

Research in the field of catalysis, particularly focusing on selective oxidation of cyclohexene, illustrates the synthetic value of controlled oxidation reactions for producing intermediates used widely in the chemical industry. These reactions highlight the importance of designing catalysts that can selectively afford targeted products, an area where complex bicyclic structures could potentially play a role in the development of new catalytic systems or as intermediates themselves (Cao et al., 2018).

Lignin Model Compounds

The study of β-O-4 bond cleavage during acidolysis of lignin model compounds provides insights into the degradation mechanisms of lignin, a major plant biomass component. This area of research, investigating the reaction mechanisms of complex organic molecules, could be relevant for understanding the reactivity and potential applications of similar bicyclic structures in biomass conversion or renewable energy sources (Yokoyama, 2015).

Environmental Impact of Chemical Compounds

Studies on novel brominated flame retardants review their occurrence in various environments and discuss the need for research on their fate and toxicity. This reflects a broader concern for understanding the environmental impact of chemical compounds, including potentially those with complex structures like the one (Zuiderveen et al., 2020).

Biodegradation of Organic Compounds

Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater demonstrates the microbial capacity to degrade organic pollutants. Similar methodologies could be applied to study the environmental degradation or stability of bicyclic compounds, indicating their potential impact on and utility in environmental remediation (Thornton et al., 2020).

properties

IUPAC Name

2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-10-8-5-9(10)7-11(6-8)3-4-12/h8-10,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDDHLXYEJICFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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